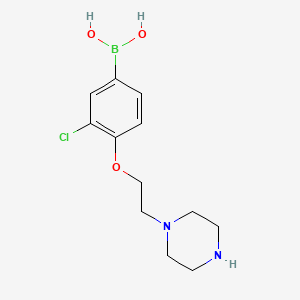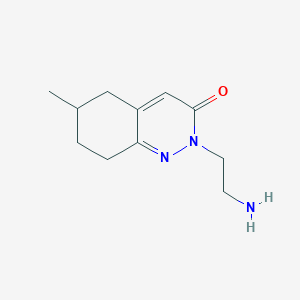
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Descripción general
Descripción
2-(2-Aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one, commonly referred to as 2-AE-6-MTHC, is a synthetic compound discovered in the 1960s that has generated significant scientific interest in recent years. It is a member of the cinnolinone family, which is a group of compounds that possess a variety of pharmacological properties. The structure of 2-AE-6-MTHC is unique and its synthesis is complex, making it a valuable research tool for scientists.
Aplicaciones Científicas De Investigación
Biomedical Research: Peptide Nucleic Acid (PNA) Conjugates
In biomedical research, this compound is a key intermediate in the synthesis of peptide nucleic acid (PNA) oligonucleotide conjugates . These conjugates are of significant interest due to their potential as antigene agents and molecular sensors. PNAs mimic the structure of DNA and can bind to specific sequences, making them useful for gene regulation and molecular diagnostics.
Diagnostic Field: Molecular Probes
The same properties that make PNAs valuable in biomedical research also lend themselves to diagnostic applications . PNAs can be used to create molecular probes that bind to specific DNA or RNA sequences, allowing for the detection of various diseases and genetic disorders.
Therapeutics: Antigene Agents
In therapeutics, PNAs synthesized using this compound can act as antigene agents . They can bind to specific sequences of nucleic acids within cells, potentially inhibiting the expression of genes associated with diseases, offering a pathway for targeted gene therapy.
Biochemistry: Synthetic Applications
The compound is utilized in various synthetic applications within biochemistry, particularly in the synthesis of PNA monomers . These monomers can be assembled into PNAs with specific sequences for research or therapeutic purposes.
Pharmacology: Drug Development
In pharmacology, the compound’s role as an intermediate in PNA synthesis can contribute to drug development efforts . PNAs have the potential to be developed into drugs that can modulate biological processes at the genetic level.
Biotechnology: Genetic Engineering Tools
Finally, in the field of biotechnology, this compound aids in creating tools for genetic engineering . By enabling the synthesis of PNAs, it supports the development of techniques for precise genetic modifications, which can be applied in areas such as agriculture, microbial engineering, and gene therapy.
Propiedades
IUPAC Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-10-9(6-8)7-11(15)14(13-10)5-4-12/h7-8H,2-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBRBTXDCZDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)-6-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




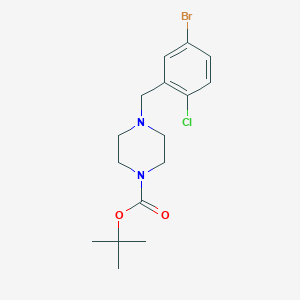
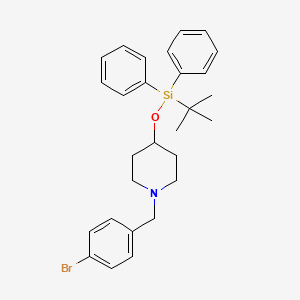





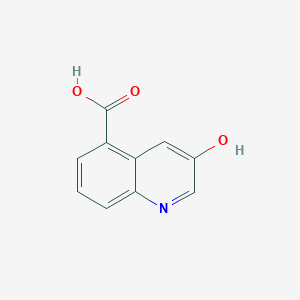
![8-((2-Bromo-4,5-difluorophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1446156.png)

